molecular formula C16H21N5O3S B2645776 N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine CAS No. 2034439-93-3

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine

Cat. No.: B2645776
CAS No.: 2034439-93-3
M. Wt: 363.44
InChI Key: KGUIJQFTEJDLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a dimethylamino group and a piperidine ring linked through an ether bond to a pyridine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a pyridine sulfonyl group through a sulfonylation reaction.

    Ether Formation: The functionalized piperidine is then reacted with a pyrazine derivative to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine sulfonyl group or the pyrazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridine
  • N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)quinoline

Uniqueness

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-dimethyl-3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-20(2)15-16(19-9-8-18-15)24-13-5-4-10-21(12-13)25(22,23)14-6-3-7-17-11-14/h3,6-9,11,13H,4-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUIJQFTEJDLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.